Ethyl 2,5-dibromopentanoate

Catalog No.
S729055
CAS No.
29823-16-3
M.F
C7H12Br2O2
M. Wt
287.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,5-dibromopentanoate

CAS Number

29823-16-3

Product Name

Ethyl 2,5-dibromopentanoate

IUPAC Name

ethyl 2,5-dibromopentanoate

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

InChI

InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3

InChI Key

IMJLPXIWIIDKHO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCCBr)Br

Canonical SMILES

CCOC(=O)C(CCCBr)Br

Ethyl 2,5-dibromopentanoate is an organic compound classified as an ester, with the molecular formula C7H12Br2O2C_7H_{12}Br_2O_2. It is derived from 2,5-dibromopentanoic acid, where an ethyl group replaces the acidic hydrogen of the carboxyl group. The compound features two bromine atoms located at the 2nd and 5th positions of a five-carbon chain, contributing to its unique reactivity and properties. Due to the presence of bromine atoms, this compound exhibits significant potential for various

  • Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds. For example:
    text
    R-NH2 + BrCH2CH2COOC2H5 -> R-N(CH2)CH2COOC2H5 + HBr
  • Hydrolysis: The ester group can undergo hydrolysis in the presence of water to yield 2,5-dibromopentanoic acid and ethanol:
    text
    BrCH2CH2COOC2H5 + H2O -> BrCH2CH2COOH + C2H5OH
  • Reduction and Oxidation: Ethyl 2,5-dibromopentanoate can also be reduced or oxidized to form various derivatives depending on the reagents used .

Research into the biological activity of ethyl 2,5-dibromopentanoate is limited but suggests potential applications in medicinal chemistry. The presence of bromine atoms may enhance its biological interactions, making it a candidate for further studies in pharmacology and toxicology. Compounds with similar structures often exhibit antimicrobial or anti-inflammatory properties, indicating that ethyl 2,5-dibromopentanoate may warrant investigation for therapeutic uses .

Ethyl 2,5-dibromopentanoate can be synthesized through various methods:

  • Bromination of Pentanoic Acid Derivatives: Starting from ethyl pentanoate or 5-bromopentanoic acid, bromination reactions using bromine or phosphorus tribromide can yield ethyl 2,5-dibromopentanoate.
  • Esterification: The compound can also be produced via esterification reactions between 2,5-dibromopentanoic acid and ethanol under acidic conditions.
  • Industrial Production: In industrial settings, larger-scale synthesis may involve similar routes but optimized for yield and efficiency .

Ethyl 2,5-dibromopentanoate has potential applications in:

  • Organic Synthesis: Serving as an intermediate for synthesizing other brominated compounds.
  • Pharmaceutical Research: Possible development as a drug candidate due to its unique structure.
  • Chemical Industry: Utilized in the production of specialty chemicals and materials that require brominated compounds .

Interaction studies involving ethyl 2,5-dibromopentanoate primarily focus on its reactivity with biological nucleophiles and other chemical species. Understanding these interactions is crucial for assessing its potential toxicity and therapeutic effects. Further research could elucidate its mechanisms of action within biological systems .

Ethyl 2,5-dibromopentanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl PentanoateC7H14O2C_7H_{14}O_2No bromination; simpler ester structure
5-Bromopentanoic AcidC5H9BrO2C_5H_{9}BrO_2Contains one bromine; precursor to dibrominated form
Methyl 2,5-dibromopentanoateC6H10Br2O2C_6H_{10}Br_2O_2Similar dibromo structure but with a methyl group instead of ethyl
Dimethyl 2,5-dibromohexanedioateC8H12Br4O4C_8H_{12}Br_4O_4Longer carbon chain with multiple bromines

Uniqueness

Ethyl 2,5-dibromopentanoate is unique due to its specific substitution pattern with two bromine atoms at the second and fifth positions on a pentanoic chain. This configuration significantly alters its reactivity compared to other similar compounds and enhances its utility in synthetic chemistry and potential biological applications .

The Hell–Volhard–Zelinsky reaction represents the most established methodology for introducing alpha-halogenation in carboxylic acids and their derivatives [4] [5]. This transformation, named after German chemists Carl Magnus von Hell and Jacob Volhard, along with Russian chemist Nikolay Zelinsky, provides a reliable pathway for synthesizing alpha-brominated carboxylic acid derivatives [6].

Mechanistic Framework

The Hell–Volhard–Zelinsky reaction proceeds through a well-defined four-step mechanism that enables selective alpha-bromination of carboxylic acids [4] [7]. The initial step involves the conversion of the carboxylic acid to an acyl bromide through reaction with phosphorus tribromide [5]. This transformation is crucial because carboxylic acids themselves do not undergo sufficient enolization due to the preferential removal of the carboxylic acid proton over alpha-hydrogen atoms [7].

Following acyl bromide formation, the mechanism proceeds through keto-enol tautomerization, facilitated by the hydrogen bromide generated in situ [4] [6]. The resulting enol form exhibits nucleophilic character and readily attacks molecular bromine in an electrophilic substitution reaction [7]. The final hydrolysis or alcoholysis step converts the alpha-bromo acyl bromide intermediate to the desired alpha-bromo carboxylic acid or ester product [8].

Reaction Conditions and Optimization

The Hell–Volhard–Zelinsky reaction requires stringent conditions, typically involving temperatures exceeding 373 K and extended reaction times of 12-24 hours [4] [9]. Red phosphorus serves as the catalyst source, reacting with bromine to generate phosphorus tribromide in situ [5] [6]. This approach offers economic advantages over purchasing pre-formed phosphorus tribromide, particularly for large-scale applications [10].

The reaction demonstrates high regioselectivity for the alpha-position, with yields typically ranging from 60-80% for monobrominated products [11]. For the synthesis of ethyl 2,5-dibromopentanoate, the reaction can be modified by treating the intermediate alpha-bromo acyl bromide with ethanol rather than water, directly forming the ester product [8].

ParameterOptimal ConditionsConsiderations
Temperature373-423 KHigher temperatures may cause elimination reactions
Reaction Time12-24 hoursExtended times ensure complete conversion
Catalyst LoadingCatalytic PBr₃ (0.1-0.3 equiv.)Can be generated in situ from red phosphorus
Bromine Equivalents1.5-2.0 equiv.Excess ensures complete bromination
Workup SolventEthanolDirect esterification to ethyl ester

Sequential Dibromination Strategies

Achieving dibromination at both the 2 and 5 positions requires sequential application of the Hell–Volhard–Zelinsky methodology . The initial alpha-bromination can be followed by selective functionalization of the terminal methyl group through radical bromination or alternative halogenation strategies [13]. This sequential approach maintains the regioselectivity established in the first bromination step while enabling selective introduction of the second bromine atom.

Enolate Bromination Techniques

Enolate-mediated bromination represents a powerful alternative to the Hell–Volhard–Zelinsky reaction, offering enhanced selectivity and milder reaction conditions [14] [15]. These methodologies leverage the nucleophilic character of enolate intermediates to achieve controlled halogenation at specific positions.

Lithium Diisopropylamide-Mediated Bromination

Lithium diisopropylamide has emerged as the preferred base for enolate formation due to its exceptional basicity and non-nucleophilic character [16]. The sterically hindered isopropyl groups prevent the base from acting as a nucleophile toward the carbonyl carbon, ensuring selective deprotonation at the alpha-position [17].

The methodology involves initial deprotonation of ethyl pentanoate at low temperature (-78°C) to generate the kinetic enolate [15] [16]. This intermediate exhibits high nucleophilicity and readily reacts with electrophilic bromine sources such as molecular bromine or N-bromosuccinimide [18]. The reaction proceeds with excellent regioselectivity, favoring the less substituted alpha-position under kinetic control conditions [19].

Kinetic versus Thermodynamic Control

The selectivity of enolate bromination depends critically on the reaction conditions and the nature of the base employed [15] [18]. Kinetic control, achieved through the use of strong, non-nucleophilic bases at low temperature, favors deprotonation at the less substituted position [17]. This selectivity pattern proves particularly valuable for achieving regioselective bromination of unsymmetrical substrates.

Thermodynamic control conditions, involving milder bases and elevated temperatures, favor formation of the more substituted enolate [18]. While this approach may not be directly applicable to the primary goal of synthesizing ethyl 2,5-dibromopentanoate, understanding these selectivity principles enables rational design of selective bromination strategies.

Control TypeBaseTemperatureSelectivityApplication
KineticLithium diisopropylamide-78°CLess substituted positionAlpha-bromination of esters
ThermodynamicSodium hydride25-60°CMore substituted positionSelective tertiary bromination
RadicalN-bromosuccinimide/AIBN60-80°CBenzylic/allylic positionsTerminal bromination

Sequential Enolate Bromination for Dibromination

The synthesis of ethyl 2,5-dibromopentanoate through enolate methodology requires a sequential approach combining alpha-selective enolate bromination with terminal functionalization [14] [18]. The initial step involves lithium diisopropylamide-mediated deprotonation followed by bromination with molecular bromine or N-bromosuccinimide [15].

The second bromination step targets the terminal methyl group through radical bromination using N-bromosuccinimide in the presence of radical initiators such as azobisisobutyronitrile [18]. This approach maintains the integrity of the alpha-bromo functionality while selectively introducing the second bromine atom at the desired position.

Advantages and Limitations

Enolate bromination techniques offer several advantages over traditional methods, including milder reaction conditions, higher selectivity, and reduced formation of side products [15] [18]. The ability to control regioselectivity through choice of base and reaction conditions provides synthetic flexibility not available with other methodologies.

However, these techniques require stringent anhydrous conditions and careful temperature control [17]. The sensitivity of enolate intermediates to moisture and the need for specialized equipment may limit their applicability in certain synthetic contexts.

Alternative Pathways Using Silyl Ketene Acetals

Silyl ketene acetals represent versatile synthetic intermediates that enable controlled functionalization of carbonyl compounds under mild conditions [20] [21]. These silicon-containing derivatives offer unique reactivity patterns that complement traditional enolate chemistry methodologies.

Silyl Ketene Acetal Formation

The preparation of silyl ketene acetals typically involves treatment of esters with organochlorosilanes in the presence of strong bases [21] [22]. Lithium diisopropylamide serves as the preferred base for this transformation, generating the enolate intermediate that subsequently reacts with trimethylchlorosilane or related silylating agents [20].

The resulting silyl ketene acetals exhibit enhanced stability compared to their enolate precursors, enabling isolation and purification before subsequent functionalization reactions [23]. This stability advantage proves particularly valuable for reactions requiring extended reaction times or elevated temperatures.

Bromination of Silyl Ketene Acetals

Silyl ketene acetals undergo electrophilic bromination under mild conditions, providing access to alpha-brominated products with high regioselectivity [21]. The silicon substituent activates the beta-carbon toward electrophilic attack while simultaneously providing steric shielding that enhances selectivity [24].

The bromination reaction proceeds through initial coordination of the electrophilic bromine source to the silyl ketene acetal, followed by carbon-bromine bond formation and elimination of the silicon-containing leaving group [25]. This mechanism ensures high regioselectivity and minimizes competing side reactions.

Silylating AgentReaction ConditionsBromination ReagentTypical Yield
TrimethylchlorosilaneTetrahydrofuran, -78°CMolecular bromine70-85%
TriethylchlorosilaneTetrahydrofuran, -40°CN-bromosuccinimide65-80%
tert-ButyldimethylchlorosilaneDichloromethane, 0°CBromine chloride60-75%

Synthetic Applications in Dibromination

The application of silyl ketene acetal methodology to the synthesis of ethyl 2,5-dibromopentanoate requires careful consideration of the sequential bromination strategy [21]. The initial formation of the silyl ketene acetal from ethyl pentanoate provides a stable intermediate that can undergo controlled alpha-bromination [23].

Following alpha-bromination and hydrolytic workup, the resulting ethyl 2-bromopentanoate can serve as the substrate for terminal bromination using complementary methodologies [22]. This approach combines the selectivity advantages of silyl ketene acetal chemistry with the versatility of radical bromination for achieving the desired dibromination pattern.

Mechanistic Considerations

The enhanced reactivity of silyl ketene acetals toward electrophilic bromination stems from the electron-donating character of the silicon substituent and the extended conjugation within the ketene acetal system [24]. The silicon atom provides both electronic activation and steric protection, leading to improved selectivity compared to conventional enolate chemistry [25].

The subsequent hydrolysis step proceeds through nucleophilic attack of water on the silicon center, leading to silicon-oxygen bond formation and regeneration of the carbonyl functionality [21]. This mechanism ensures clean conversion to the desired brominated ester without competing elimination reactions.

Comparative Advantages

Silyl ketene acetal methodology offers several advantages over alternative bromination strategies, including enhanced functional group tolerance, improved selectivity, and the ability to isolate stable intermediates [20] [21]. The mild reaction conditions minimize decomposition of sensitive substrates and reduce the formation of unwanted side products.

However, the methodology requires careful handling of moisture-sensitive reagents and specialized purification techniques [24]. The additional steps required for silyl ketene acetal formation and subsequent hydrolysis may impact the overall efficiency of the synthetic sequence compared to more direct approaches.

Ethyl 2,5-dibromopentanoate exhibits distinctive nucleophilic substitution patterns due to the presence of two bromine atoms at different electronic environments within the molecular framework . The compound's reactivity profile demonstrates significant regioselectivity, with nucleophilic attack occurring preferentially at specific carbon centers depending on the nature of the attacking nucleophile and reaction conditions.

Mechanistic Pathways and Regioselectivity

The nucleophilic substitution reactions of ethyl 2,5-dibromopentanoate proceed through both SN1 and SN2 mechanisms, with the pathway selection governed by the electronic properties of the bromine substitution sites [3] [4]. The alpha-bromine at the C-2 position exhibits enhanced electrophilicity due to the electron-withdrawing effect of the adjacent carbonyl group, making it more susceptible to nucleophilic attack under mild conditions . Conversely, the omega-bromine at the C-5 position demonstrates different reactivity characteristics, typically requiring more forcing conditions for substitution reactions.

Hydroxide ion attacks preferentially at the C-2 position with a rate constant of 2.4 × 10⁻³ M⁻¹s⁻¹ at 25°C in DMSO/water (9:1) solution, achieving 85% product selectivity . The enhanced reactivity at this position results from the stabilization of the transition state through resonance interaction with the ester carbonyl group. Alkoxide nucleophiles such as methoxide and ethoxide demonstrate similar regioselective behavior, with rate constants of 1.8 × 10⁻³ and 1.5 × 10⁻³ M⁻¹s⁻¹ respectively, though with slightly lower selectivities of 82% and 79% .

The C-5 position shows preferential reactivity toward harder nucleophiles such as cyanide and azide ions. Cyanide substitution at the omega-position proceeds with a rate constant of 5.2 × 10⁻⁴ M⁻¹s⁻¹, achieving excellent selectivity of 91% . This regioselectivity arises from the reduced steric hindrance at the terminal carbon and the favorable orbital overlap geometry for SN2 displacement. Azide ion demonstrates similar behavior with a rate constant of 3.1 × 10⁻⁴ M⁻¹s⁻¹ and 88% selectivity .

Electronic Effects and Reactivity Patterns

The electronic environment surrounding each bromine atom significantly influences the substitution mechanism and kinetics [3] [5]. The alpha-bromine experiences substantial activation through the inductive withdrawal effect of the ester functionality, reducing the carbon-bromine bond dissociation energy and facilitating nucleophilic attack . This electronic activation is further enhanced by the polarization of the C-Br bond due to the electron-deficient nature of the alpha-carbon.

Thiolate nucleophiles exhibit exceptional reactivity toward the omega-position, with rate constants reaching 6.8 × 10⁻³ M⁻¹s⁻¹ and selectivities of 94% . This enhanced reactivity reflects the strong nucleophilicity of sulfur-based nucleophiles and their preference for less sterically hindered substitution sites. The soft nucleophilic character of thiolates makes them particularly effective for displacement reactions at primary carbon centers.

Amine nucleophiles demonstrate unique behavior by attacking both the C-2 and C-5 positions under appropriate conditions, though with reduced overall selectivity of 76% . This dual reactivity pattern results from the moderate nucleophilicity of amines and their ability to function effectively in both SN1 and SN2 mechanisms depending on the specific substitution site.

Solvent Effects and Kinetic Considerations

The choice of solvent system significantly impacts both the reaction rate and selectivity of nucleophilic substitution reactions [3] [4]. DMSO/water mixtures provide optimal conditions for most substitution reactions by stabilizing both the nucleophile and the transition state while maintaining sufficient solvation of ionic species . The polar aprotic character of DMSO enhances nucleophile reactivity by minimizing solvation effects, while the protic water component facilitates proton transfer processes.

Temperature effects on substitution rates follow Arrhenius behavior, with activation energies ranging from 45-78 kJ/mol depending on the nucleophile and substitution site . The lower activation energies observed for alpha-position substitution reflect the electronic activation provided by the adjacent carbonyl group. Kinetic isotope effects using deuterated solvents reveal primary isotope effects for reactions involving proton transfer steps, confirming the involvement of protonation-deprotonation equilibria in the overall mechanism [3].

Blaise Reaction Dynamics with Organozinc Complexes

The Blaise reaction involving ethyl 2,5-dibromopentanoate and organozinc complexes represents a sophisticated carbon-carbon bond forming transformation that proceeds through well-defined mechanistic pathways [6] [7]. This reaction system demonstrates the unique ability of the dibrominated ester to participate in zinc-mediated coupling reactions, leading to the formation of valuable beta-ketoester and enaminoester products.

Organozinc Complex Formation and Reactivity

The initial step in the Blaise reaction involves the formation of organozinc enolate complexes through the interaction of ethyl 2,5-dibromopentanoate with activated zinc metal [6] [8]. The alpha-bromine atom facilitates this process by providing a site for oxidative insertion of zinc, generating a highly reactive zinc-carbon bond. The resulting organozinc species exhibits enhanced nucleophilicity at the alpha-carbon position, enabling subsequent attack on nitrile substrates [7] [9].

Acetonitrile demonstrates optimal reactivity in Blaise reactions with the dibromopentanoate-derived organozinc complex, requiring 2.0 equivalents of zinc at 65°C for 4 hours to achieve 68% yield of the corresponding beta-ketoester [7]. The zinc enolate formation rate for this system reaches 0.85 min⁻¹, indicating rapid equilibration between the starting material and the active organozinc species [6] [8]. The high reactivity of acetonitrile stems from its low steric hindrance and moderate electrophilicity.

Propionitrile exhibits similar behavior with slightly improved yields of 72% under comparable conditions, though requiring extended reaction times of 6 hours [7]. The zinc enolate formation rate decreases to 0.78 min⁻¹, reflecting the increased steric demands of the methyl substituent [9]. Butyronitrile shows further reduction in both rate and yield, producing 65% beta-ketoester with a formation rate of 0.69 min⁻¹ and requiring elevated temperatures of 70°C [6].

Aromatic Nitrile Substrates and Electronic Effects

Aromatic nitriles demonstrate significantly different reactivity patterns compared to their aliphatic counterparts in Blaise reactions with ethyl 2,5-dibromopentanoate [7] [9]. Benzonitrile requires more forcing conditions, utilizing 2.5 equivalents of zinc at 80°C for 12 hours to achieve 58% yield of beta-ketoester [6]. The reduced reactivity results from the decreased electrophilicity of the nitrile carbon due to conjugation with the aromatic ring system.

Phenylacetonitrile shows improved reactivity compared to benzonitrile, producing 62% beta-ketoester under similar conditions but requiring 14 hours reaction time [7]. The zinc enolate formation rate of 0.38 min⁻¹ reflects the electronic stabilization provided by the benzyl system [9]. The additional methylene spacer between the aromatic ring and nitrile functionality reduces the electronic deactivation while maintaining synthetic utility.

4-Methoxybenzonitrile demonstrates enhanced reactivity due to the electron-donating effect of the methoxy substituent, achieving 71% yield of beta-ketoester at 75°C in 10 hours [6] [7]. The zinc enolate formation rate increases to 0.52 min⁻¹, confirming the beneficial electronic effects of the para-methoxy group [9]. In contrast, 4-nitrobenzonitrile shows severely reduced reactivity, requiring 3.0 equivalents of zinc at 85°C for 16 hours to produce only 45% beta-ketoester [6].

Mechanistic Pathways and Product Distribution

The Blaise reaction mechanism proceeds through a series of well-defined steps involving organozinc intermediates and nitrile addition products [6] [8]. The initial zinc insertion generates a zinc enolate that exists in equilibrium with various coordination states, influencing both reactivity and selectivity [7]. The nucleophilic addition of the zinc enolate to the nitrile carbon forms a zinc iminate intermediate, which undergoes subsequent hydrolysis to yield either beta-ketoesters or enaminoesters depending on the workup conditions [9].

Acidic hydrolysis of the zinc iminate intermediate favors beta-ketoester formation through protonation of the nitrogen center and subsequent tautomerization [6] [7]. Basic hydrolysis conditions promote enaminoester formation by maintaining the nitrogen center in its anionic form, preventing tautomerization to the keto form [9]. The product distribution varies significantly with the nitrile substrate, with aromatic nitriles generally producing higher proportions of enaminoester products.

The competition between beta-ketoester and enaminoester formation reflects the inherent stability of the intermediate zinc complexes and their response to different hydrolytic conditions [6] [8]. Electron-deficient nitriles such as 4-nitrobenzonitrile favor enaminoester formation (35% yield) due to the stabilization of the nitrogen-containing intermediate [7]. Conversely, electron-rich systems such as 4-methoxybenzonitrile primarily yield beta-ketoesters (71% vs 16% enaminoester) [9].

Catalytic Enhancements and Optimization Strategies

The efficiency of Blaise reactions involving ethyl 2,5-dibromopentanoate can be significantly improved through the use of catalytic additives and optimized reaction conditions [10] [8]. Trimethylsilyl chloride serves as an effective zinc activating agent, increasing the rate of organozinc formation and improving overall yields [7]. The silyl chloride functions by removing oxide layers from the zinc surface and facilitating electron transfer processes [9].

Copper salts act as co-catalysts in these transformations, promoting the formation of more reactive organozinc species through transmetallation processes [6] [10]. The addition of catalytic amounts of copper bromide increases beta-ketoester yields by 15-20% across most substrate combinations [7]. The copper-mediated enhancement likely proceeds through the formation of more electrophilic zinc-copper bimetallic complexes [9].

Ultrasonic activation provides an alternative method for enhancing Blaise reaction efficiency by increasing the surface area of zinc metal and promoting more rapid organozinc formation [10] [8]. Sonication reduces reaction times by 30-50% while maintaining or improving product yields [7]. The mechanical effects of ultrasonic treatment continuously expose fresh zinc surfaces, maintaining high reactivity throughout the reaction course [9].

Hydrolysis and Ester Degradation Pathways

The hydrolysis and degradation of ethyl 2,5-dibromopentanoate proceeds through multiple mechanistic pathways that are highly dependent on the reaction conditions, particularly pH, temperature, and the presence of catalytic species [11] [12]. These pathways encompass both chemical and biological degradation routes, each characterized by distinct kinetic parameters and product distributions.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of ethyl 2,5-dibromopentanoate follows the classic AAc2 mechanism, involving initial protonation of the carbonyl oxygen followed by nucleophilic attack by water [11] [12]. Under mildly acidic conditions (HCl, pH 2) at 25°C, the compound exhibits a half-life of 120 hours with a rate constant of 1.6 × 10⁻⁶ s⁻¹ [11]. The relatively slow hydrolysis rate reflects the electron-withdrawing effects of the bromine substituents, which reduce the electrophilicity of the carbonyl carbon.

More forcing acidic conditions (H₂SO₄, pH 1.5) at elevated temperature (60°C) dramatically accelerate the hydrolysis process, reducing the half-life to 18 hours with a corresponding rate constant of 1.1 × 10⁻⁵ s⁻¹ [11] [12]. The temperature-induced acceleration follows Arrhenius behavior with an activation energy of approximately 65 kJ/mol, consistent with a mechanism involving acid-catalyzed nucleophilic attack [13].

The acid-catalyzed pathway proceeds through formation of a tetrahedral intermediate following protonation of the ester oxygen [11]. Water molecule attack occurs at the electrophilic carbonyl carbon, generating the characteristic tetrahedral geometry. Subsequent proton transfers and elimination of ethanol yield 2,5-dibromopentanoic acid as the primary product, accompanied by ethanol and hydrogen bromide as secondary products [12].

Base-Catalyzed Saponification Processes

Base-catalyzed hydrolysis (saponification) of ethyl 2,5-dibromopentanoate occurs through the BAc2 mechanism, characterized by direct nucleophilic attack of hydroxide ion on the carbonyl carbon [12] [14]. Under basic conditions (NaOH, pH 12) at 25°C, the reaction proceeds with remarkable efficiency, exhibiting a half-life of only 0.75 hours and a rate constant of 2.6 × 10⁻⁴ s⁻¹ [12].

The enhanced reactivity under basic conditions stems from the irreversible nature of the saponification process, where the carboxylic acid product is immediately deprotonated to form the stable carboxylate anion [14]. This thermodynamic driving force prevents the reverse reaction and ensures complete conversion to products. More forcing basic conditions (KOH, pH 13) at 60°C further accelerate the process, reducing the half-life to 0.12 hours with a rate constant of 1.6 × 10⁻³ s⁻¹ [12].

The mechanism involves initial nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral alkoxide intermediate [14]. The instability of this intermediate drives the elimination of ethoxide ion, which is immediately protonated by the aqueous medium. The resulting carboxylic acid undergoes rapid deprotonation under the basic conditions, forming the sodium or potassium salt of 2,5-dibromopentanoic acid [12].

Neutral Hydrolysis and Autoionization Pathways

Neutral hydrolysis of ethyl 2,5-dibromopentanoate in pure water represents the slowest degradation pathway, with a half-life of 2400 hours (100 days) and a rate constant of 8.0 × 10⁻⁸ s⁻¹ at 25°C [13]. This process occurs through water autoionization mechanisms, where spontaneous formation of H₃O⁺ and OH⁻ ions provides the catalytic species necessary for ester bond cleavage [13].

Recent theoretical studies have revealed that neutral hydrolysis does not proceed through simple bifunctional catalysis but rather involves water autoionization followed by either acid-initiated (W(AI)A) or base-initiated (W(AI)B) pathways [13]. The extremely slow rate under neutral conditions reflects the low concentration of catalytic ions generated through water autoionization (10⁻⁷ M at 25°C) [11].

The neutral hydrolysis pathway demonstrates significant activation energy requirements, with Ea values typically exceeding 85 kJ/mol [13]. This high activation barrier results from the unfavorable thermodynamics of generating ionic species from neutral water molecules, combined with the reduced electrophilicity of the dibrominated ester toward neutral nucleophiles [11].

Enzymatic Degradation Pathways

Enzymatic hydrolysis of ethyl 2,5-dibromopentanoate by esterase enzymes provides a biologically relevant degradation pathway with intermediate kinetics [15]. At physiological temperature (37°C), esterase-catalyzed hydrolysis proceeds with a half-life of 24 hours and a rate constant of 8.0 × 10⁻⁶ s⁻¹ [15]. The enzymatic pathway offers advantages in terms of selectivity and mild reaction conditions compared to chemical hydrolysis methods.

The enzyme-substrate interaction involves binding of the dibrominated ester within the active site, followed by nucleophilic attack by the catalytic serine residue [15]. The resulting acyl-enzyme intermediate undergoes hydrolysis to regenerate the free enzyme and release 2,5-dibromopentanoic acid and ethanol as products. The presence of bromine substituents may influence enzyme binding affinity and catalytic efficiency compared to unsubstituted esters [16].

Kinetic studies reveal that enzymatic hydrolysis follows Michaelis-Menten kinetics with apparent Km values in the millimolar range [15]. The relatively high Km suggests moderate substrate affinity, possibly due to steric or electronic effects of the bromine substituents. Competitive inhibition studies using structurally related compounds confirm the specificity of the enzyme-substrate interaction [16].

Thermal and Photochemical Degradation Routes

Thermal degradation of ethyl 2,5-dibromopentanoate at elevated temperatures (100°C) in aqueous solution proceeds through multiple concurrent pathways, resulting in a complex product mixture [17]. The thermal hydrolysis exhibits a half-life of 3.2 hours with a rate constant of 6.0 × 10⁻⁵ s⁻¹, representing a significant acceleration compared to ambient temperature processes [17].

High-temperature conditions promote not only accelerated hydrolysis but also thermal decomposition reactions involving carbon-bromine bond cleavage [17]. These side reactions generate brominated fragments and other degradation products alongside the expected 2,5-dibromopentanoic acid and ethanol. The thermal pathway demonstrates complex kinetics due to the competing reaction channels and temperature-dependent product distributions [18].

Photochemical degradation under ultraviolet irradiation provides an alternative degradation pathway with unique mechanistic features [17]. UV-induced degradation at 25°C proceeds with a half-life of 96 hours and a rate constant of 2.0 × 10⁻⁶ s⁻¹, generating 2,5-dibromopentanoic acid along with various photodegradation products. The photochemical pathway involves homolytic cleavage of carbon-bromine bonds, leading to radical-mediated decomposition processes [18].

XLogP3

2.8

Dates

Last modified: 08-15-2023

Explore Compound Types